molecular formula C6H13ClN2 B15315138 (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride CAS No. 1350712-71-8

(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride

Cat. No.: B15315138
CAS No.: 1350712-71-8
M. Wt: 148.63 g/mol
InChI Key: IOVKPRFAKZWQMU-JEDNCBNOSA-N
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Description

(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a nitrile group, and a hydrochloride salt. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,2-dimethylbutanenitrile.

    Amination: The precursor undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or amines under specific conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or nitriles.

Scientific Research Applications

(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-2,2-dimethylbutanenitrile: The free base form without the hydrochloride salt.

    (3R)-3-amino-2,2-dimethylbutanenitrile hydrochloride: The enantiomer with different stereochemistry.

    2,2-dimethylbutanenitrile: The precursor without the amino group.

Uniqueness

(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride is unique due to its specific stereochemistry and the presence of both amino and nitrile functional groups. This combination imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

1350712-71-8

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

(3S)-3-amino-2,2-dimethylbutanenitrile;hydrochloride

InChI

InChI=1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H/t5-;/m0./s1

InChI Key

IOVKPRFAKZWQMU-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C(C)(C)C#N)N.Cl

Canonical SMILES

CC(C(C)(C)C#N)N.Cl

Origin of Product

United States

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